2-chloro-N-(2-oxopropyl)propanamide
Overview
Description
2-chloro-N-(2-oxopropyl)propanamide is a synthetic compound with a molecular weight of 163.6 . It has one chlorine, one ketone, and one carboxamide functional group.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H10ClNO2/c1-4(9)3-8-6(10)5(2)7/h5H,3H2,1-2H3,(H,8,10) .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 312.9±27.0 °C and its predicted density is 1.148±0.06 g/cm3 . The predicted pKa value is 12.77±0.46 .Scientific Research Applications
Nonlinear Optical Materials
One area of application for compounds similar to 2-chloro-N-(2-oxopropyl)propanamide is in the development of nonlinear optical materials. Research conducted by Prabhu and Rao (2000) synthesized and characterized N-(2-chlorophenyl)-(1-propanamide), a compound with structural similarities, for its electro-optic and non-linear optical properties. This compound was synthesized through standard methods, purified, and single crystals were grown using the slow evaporation technique. The crystals demonstrated significant second harmonic generation (SHG) capabilities, indicating their potential use in electro-optic applications and nonlinear optical material development (Prabhu & Rao, 2000).
Quantum Chemical Analysis for Medicinal Use
Another significant application involves the quantum chemical analysis of structurally related compounds for potential medicinal use. A study by Pandey et al. (2020) performed a comprehensive quantum chemical analysis on 2-chloro-N-(p-tolyl)propanamide, exploring its electronic and vibrational properties using density functional theory (DFT). The study aimed to evaluate the compound's potential as an inhibitor for COVID-19 protease, demonstrating the importance of such compounds in the search for new therapeutic agents. The docking studies suggested that the compound has promising medicinal utility, particularly in the context of COVID-19 treatment (Pandey et al., 2020).
Solubility and Pharmaceutical Processing
Research on the solubility and processing of related compounds also highlights the importance of this compound in pharmaceutical manufacturing. Pascual et al. (2017) investigated the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures using the polythermal method. This study is crucial for understanding the solubility behavior of such compounds, which is vital for designing effective pharmaceutical formulation and manufacturing processes. The work provides insights into how temperature and solvent composition affect solubility, informing the optimization of crystallization processes for active pharmaceutical ingredients (Pascual et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(2-oxopropyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(9)3-8-6(10)5(2)7/h5H,3H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPZMJZHFZHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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